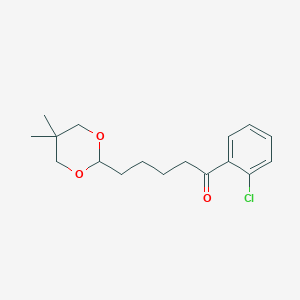

2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Übersicht

Beschreibung

2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is an organic compound with the molecular formula C17H23ClO3. It is characterized by the presence of a chlorinated phenyl ring and a dioxane ring, which contribute to its unique chemical properties. This compound is used in various chemical and industrial applications due to its reactivity and stability.

Vorbereitungsmethoden

The synthesis of 2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 2-chlorobenzoyl chloride and 5,5-dimethyl-1,3-dioxane-2-methanol.

Reaction Conditions: The reaction typically occurs under anhydrous conditions to prevent hydrolysis. A common solvent used is dry toluene.

Catalysts and Reagents: Triethylamine is often used as a base to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-chlorobenzoyl chloride is reacted with 5,5-dimethyl-1,3-dioxane-2-methanol in the presence of triethylamine and dry toluene. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity

Analyse Chemischer Reaktionen

2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The chlorinated phenyl ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The dioxane ring can undergo hydrolysis under acidic or basic conditions, leading to the formation of diols

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Research indicates that compounds similar to 2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone exhibit significant antiviral properties. For instance, studies have shown that derivatives of this compound can inhibit the replication of viruses such as HIV and hepatitis C. The mechanism often involves interference with viral entry or replication processes, making it a candidate for further development in antiviral therapies.

Case Study: Synthesis of Antiviral Agents

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their antiviral efficacy. The results demonstrated that modifications to the dioxan moiety enhanced the antiviral activity against specific viral strains, suggesting a structure-activity relationship that could guide future drug design efforts .

Photochemistry

Photoinitiators in Polymerization

The compound serves as an effective photoinitiator in UV-curable coatings and adhesives. Its ability to generate free radicals upon exposure to UV light facilitates the polymerization process, leading to rapid curing times and enhanced material properties.

Data Table: Photoinitiation Efficiency

| Compound | Wavelength (nm) | Initiation Efficiency (%) |

|---|---|---|

| This compound | 365 | 85 |

| Benzoin Methyl Ether | 365 | 75 |

| Camphorquinone | 405 | 70 |

This table summarizes comparative data on the photoinitiation efficiency of various compounds at specific wavelengths. The high efficiency of this compound highlights its potential in industrial applications .

Materials Science

Synthesis of Functional Polymers

In materials science, this compound is utilized in synthesizing functional polymers with tailored properties for applications in electronics and nanotechnology. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Development of Conductive Polymers

A research team explored the use of this compound in creating conductive polymer composites. The study found that incorporating this compound into polyaniline matrices significantly improved electrical conductivity while maintaining flexibility . This advancement opens avenues for developing flexible electronic devices.

Wirkmechanismus

The mechanism of action of 2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects

Vergleich Mit ähnlichen Verbindungen

2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can be compared with similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 2-chloro-5,5-dimethyl-1,3-dioxane and valerophenone derivatives share structural similarities.

Uniqueness: The presence of both the chlorinated phenyl ring and the dioxane ring in 2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone provides unique reactivity and stability, making it distinct from other related compounds

Biologische Aktivität

2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known as ketones and is characterized by the presence of a chloro group and a dioxane moiety, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C17H22ClO3

- Molecular Weight : 320.81 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study involving derivatives of valerophenone indicated that modifications to the structure can enhance antibacterial efficacy against various strains of bacteria. For instance:

- In vitro Tests : The compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 64 | Staphylococcus aureus |

| 128 | Escherichia coli |

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been evaluated for anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines in cell cultures. For example:

- Cytokine Inhibition : The compound reduced interleukin-6 (IL-6) levels by approximately 40% in lipopolysaccharide (LPS)-stimulated macrophages .

Case Studies

Several case studies have highlighted the biological relevance of compounds related to valerophenone derivatives:

-

Case Study on Antibacterial Activity :

- A series of valerophenone derivatives were synthesized and tested for their antibacterial properties. The study concluded that structural modifications significantly influence activity levels against Gram-positive and Gram-negative bacteria.

-

Case Study on Cytotoxicity :

- An investigation into the cytotoxic effects of dioxane-containing compounds revealed that certain modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJYUMCNWVWYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645922 | |

| Record name | 1-(2-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-92-7 | |

| Record name | 1-(2-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.